(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE is a chemical compound that features a methanone group bonded to a 3,4-dimethoxyphenyl ring and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): For maintaining consistent reaction conditions.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptor Activity: Interact with receptors to modulate their activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)hydrazine: Shares the 3,4-dimethoxyphenyl moiety but differs in the functional group attached.
(3,4-Dimethoxyphenyl)prop-2-en-1-one: Contains a similar aromatic ring but with a different side chain.
Uniqueness
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both the 3,4-dimethoxyphenyl ring and the pyrrolidinyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-6-5-10(9-12(11)17-2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRPHEYRCQEAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.